molecular formula C20H27N3O2 B2361290 (1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1706073-99-5

(1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No.: B2361290
CAS No.: 1706073-99-5
M. Wt: 341.455
InChI Key: SRBMDAMSUGCPOE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an indole group, a bipiperidin group, and a methoxy group . Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . Bipiperidin is a type of piperidine, which is a six-membered ring containing nitrogen . The methoxy group is an ether with a methyl group attached to an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its indole, bipiperidin, and methoxy groups. The exact structure would depend on the positions of these groups on the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole, bipiperidin, and methoxy groups. Indoles are known to undergo electrophilic substitution reactions, while piperidines can act as bases and nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group could increase its solubility in polar solvents .

Scientific Research Applications

NR1/2B N-methyl-D-aspartate Receptor Antagonists

A study by Borza et al. (2007) explored derivatives of indole and benzimidazole as potent NR2B subunit-selective antagonists of the NMDA receptor. The research highlighted the structural-activity relationship (SAR) and attempts to improve the ADME properties of these compounds. Certain derivatives demonstrated low nanomolar activity in both binding and functional assays. This work suggests potential therapeutic applications in treating conditions related to NMDA receptor dysfunction, such as neurodegenerative diseases (Borza et al., 2007).

Vibrational and Electronic Properties Analysis

Al-Wabli et al. (2017) conducted a combined experimental and theoretical study on the energetic and spectroscopic profiles of a bis-indolic derivative, potentially usable as a precursor for melatonin receptor ligands. Through DFT and experimental approaches, the study provides insights into the vibrational and electronic properties of such compounds, offering a foundation for further research into their biological activity and potential therapeutic uses (Al-Wabli et al., 2017).

Nonlinear Optical Properties

Revathi et al. (2018) synthesized and characterized a new organic compound demonstrating nonlinear optical (NLO) properties. The study focused on crystal growth, structural characterization, and the evaluation of its potential for device applications due to its high thermal stability and significant second harmonic generation (SHG) efficiency. Such findings indicate potential applications in optical and photonic devices (Revathi et al., 2018).

Synthetic Cannabinoid Receptor Ligands

Research by Nakajima et al. (2011) identified and quantified various synthetic cannabinoids, including benzoylindoles and naphthoylindoles, as adulterants in illegal products. While the focus was on the identification for forensic purposes, the study indirectly contributes to understanding the structural diversity and receptor affinity of synthetic cannabinoids, which is relevant for the development of new therapeutic agents targeting cannabinoid receptors (Nakajima et al., 2011).

Genotoxic Properties of Synthetic Cannabinoids

A study by Ferk et al. (2016) investigated the genotoxic properties of synthetic cannabinoids, including XLR-11 and RCS-4. The research aimed at characterizing the DNA-damaging properties of these drugs, providing valuable information for understanding the potential health risks associated with synthetic cannabinoids and contributing to the safety assessment of new therapeutic compounds (Ferk et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it’s intended to be a drug, studies could focus on its pharmacological activity, toxicity, and pharmacokinetics .

Properties

IUPAC Name

1H-indol-6-yl-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-25-18-7-12-22(13-8-18)17-5-10-23(11-6-17)20(24)16-3-2-15-4-9-21-19(15)14-16/h2-4,9,14,17-18,21H,5-8,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBMDAMSUGCPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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